The compound 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to a class of benzamide derivatives, which are often explored for their biological activities, including antimicrobial and anticancer properties.
Information regarding this compound can be found in various scientific databases and literature, including PubChem and specialized research articles. The compound's IUPAC name and structural data are documented in these sources, providing a foundation for further study and synthesis.
This compound can be classified under several categories:
The synthesis of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves several steps that typically include the formation of the oxadiazole and thiazole moieties followed by their coupling with the benzamide structure.
The molecular structure of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be represented as follows:
InChI=1S/C15H17FN4O3S/c1-9(2)18-12(21)8-24-15The structure features a fluorine atom on the benzene ring, which is known to influence biological activity due to its electronegativity and ability to stabilize certain conformations.
The chemical reactions associated with this compound primarily involve:
The presence of fluorine enhances the reactivity of the benzamide group, making it more susceptible to nucleophilic attack during synthesis.
The mechanism of action for compounds like 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves:
Research indicates that similar compounds exhibit activity against various pathogens by disrupting metabolic pathways or cellular functions.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The potential applications of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide include:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8